4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(3-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-17-7-9-20(10-8-17)31(29,30)26(22(28)25-13-11-24(3)12-14-25)16-21(27)23-19-6-4-5-18(2)15-19/h4-10,15H,11-14,16H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKOWRFMNSAMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Tosylation: The tosyl group is introduced by reacting the intermediate with tosyl chloride in the presence of a base, such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several analogues, differing primarily in substituents on the piperazine ring, the carboxamide side chain, and the aromatic groups. Key analogues and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Observations:
- Aromatic Substituents : Replacement of the m-tolyl group (methyl at meta position) with electron-withdrawing groups (e.g., trifluoromethyl in ) increases lipophilicity and may enhance membrane permeability. Conversely, methoxy groups () improve solubility but reduce metabolic stability.
- Tosyl Group : The N-tosyl moiety in the target compound and enhances electrophilicity, possibly influencing protein binding or crystallization behavior .
Physicochemical Properties
While direct data for the target compound (e.g., melting point, solubility) are unavailable, trends from analogues suggest:
Biological Activity
The compound 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural characteristics include:
- Piperazine ring : A common motif in many bioactive compounds.
- Tosyl group : Enhances solubility and stability.
- Amino and carbonyl functionalities : Potential sites for biological interactions.
The proposed mechanisms through which this compound may exhibit biological activity include:
- Apoptosis Induction : Similar compounds have been reported to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression has been observed in related piperazine derivatives.
- Multi-target Effects : The compound may interact with multiple biological targets, enhancing its therapeutic potential.
Case Studies
- In Vitro Studies : Preliminary studies using MTT assays on cancer cell lines (e.g., MGC-803, HepG-2) suggest that modifications of piperazine derivatives can lead to enhanced antiproliferative effects. These studies support the notion that 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide could exhibit similar properties.
- Animal Models : In vivo studies using xenograft models have demonstrated that piperazine derivatives can significantly reduce tumor growth. Although specific data on this compound is lacking, the existing literature suggests a promising avenue for further exploration.
Comparative Analysis
To illustrate the potential of 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide in comparison to similar compounds, the following table summarizes key findings from related studies:
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| Compound A | Structure | Antitumor | Apoptosis, Cell Cycle Arrest |
| Compound B | Structure | Antifilarial | Protease Inhibition |
| 4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide | Structure | Hypothetical Antitumor | Proposed Apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
